An In-depth Technical Guide to 2-Amino-4-chloro-3-hydroxybenzoic Acid: Synthesis, Analysis, and Therapeutic Potential
An In-depth Technical Guide to 2-Amino-4-chloro-3-hydroxybenzoic Acid: Synthesis, Analysis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Modulator of the Kynurenine Pathway
2-Amino-4-chloro-3-hydroxybenzoic acid, also known as 4-Chloro-3-hydroxyanthranilic acid, is a synthetic aromatic compound of significant interest in the fields of neurobiology and drug discovery. Its structural resemblance to 3-hydroxyanthranilic acid, a key metabolite in the kynurenine pathway, positions it as a valuable tool for investigating the intricate balance of neuroactive compounds in the central nervous system. The kynurenine pathway is a major route of tryptophan metabolism that produces several neuroactive compounds, including the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist quinolinic acid. Aberrant activity of this pathway has been implicated in a range of neurological and psychiatric disorders, making its modulation a critical area of therapeutic research. This guide provides a comprehensive overview of 2-Amino-4-chloro-3-hydroxybenzoic acid, from its chemical synthesis and analytical characterization to its biological significance and potential applications in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Amino-4-chloro-3-hydroxybenzoic acid is fundamental for its effective use in research and development. These properties influence its solubility, stability, and suitability for various experimental and formulation contexts.
| Property | Value | Source |
| CAS Number | 23219-33-2 | American Elements |
| Chemical Formula | C₇H₆ClNO₃ | American Elements |
| Molecular Weight | 187.58 g/mol | American Elements |
| Appearance | Off-white to pale brown crystalline powder | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | 363.8 °C at 760 mmHg | American Elements |
| Density | 1.636 g/cm³ | American Elements |
| Solubility | Soluble in methanol, DMSO, and ethyl acetate.[1] | Inferred from related compounds |
Synthesis of 2-Amino-4-chloro-3-hydroxybenzoic Acid: A Proposed Pathway
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Amino-4-chloro-3-hydroxybenzoic acid.
Step-by-Step Experimental Protocol
Step 1: Nitration of 2-Amino-4-chlorobenzoic acid
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In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-amino-4-chlorobenzoic acid to a mixture of concentrated nitric acid and concentrated sulfuric acid.
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Maintain the temperature below 10°C during the addition.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture onto crushed ice.
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Filter the resulting precipitate, wash with cold water until the filtrate is neutral, and dry to obtain 2-amino-4-chloro-5-nitrobenzoic acid.
Step 2: Diazotization and Hydrolysis
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Suspend 2-amino-4-chloro-5-nitrobenzoic acid in a mixture of water and concentrated hydrochloric acid.
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Cool the suspension to 0-5°C in an ice-salt bath.
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Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
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Stir the mixture for 30 minutes at this temperature to ensure complete diazotization.
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Slowly add the diazonium salt solution to a boiling solution of dilute sulfuric acid.
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Reflux the mixture for 1-2 hours until the evolution of nitrogen gas ceases.
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Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2-hydroxy-4-chloro-5-nitrobenzoic acid.
Step 3: Reduction of the Nitro Group
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Dissolve 2-hydroxy-4-chloro-5-nitrobenzoic acid in a suitable solvent such as ethanol or acetic acid.
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Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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If using iron, heat the mixture to reflux and monitor the reaction by TLC.
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Upon completion, filter the hot reaction mixture to remove the iron salts or the catalyst.
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Cool the filtrate and adjust the pH to precipitate the product.
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Filter the precipitate, wash with water, and dry to obtain the final product, 2-Amino-4-chloro-3-hydroxybenzoic acid.
Analytical Characterization
Robust analytical methods are crucial for verifying the identity, purity, and concentration of 2-Amino-4-chloro-3-hydroxybenzoic acid. The following protocols provide a framework for its comprehensive analysis.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for the analysis of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Sample Preparation:
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Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
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Filter the sample solution through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of the synthesized compound.
¹H NMR (in DMSO-d₆):
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Aromatic Protons: Expect two doublets in the aromatic region (typically δ 6.5-8.0 ppm), corresponding to the two protons on the benzene ring. The coupling constants will be indicative of their ortho relationship.
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Amine and Hydroxyl Protons: Broad singlets for the -NH₂ and -OH groups, the chemical shifts of which can be concentration and temperature-dependent.
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Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (typically δ > 10 ppm).
¹³C NMR (in DMSO-d₆):
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Expect seven distinct carbon signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups (-COOH, -NH₂, -OH, -Cl).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Electrospray Ionization (ESI-MS):
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Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 188.58.
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Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 186.58.
Tandem Mass Spectrometry (MS/MS):
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Fragmentation of the parent ion can provide further structural confirmation. Common fragmentation pathways for such molecules include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).
Biological Significance and Applications in Drug Development
The primary biological relevance of 2-Amino-4-chloro-3-hydroxybenzoic acid lies in its ability to inhibit 3-hydroxyanthranilate 3,4-dioxygenase (3-HAAO), a key enzyme in the kynurenine pathway.[2]
The Kynurenine Pathway and its Neurological Implications
Caption: Inhibition of 3-HAAO in the Kynurenine Pathway.
3-HAAO catalyzes the conversion of 3-hydroxyanthranilic acid to 2-amino-3-carboxymuconate semialdehyde, which is a precursor to the excitotoxic quinolinic acid.[2] By inhibiting 3-HAAO, 2-Amino-4-chloro-3-hydroxybenzoic acid can reduce the production of quinolinic acid.[2] Elevated levels of quinolinic acid are associated with neuronal cell death and have been implicated in the pathophysiology of several neurodegenerative diseases, including Huntington's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS), as well as in inflammatory conditions of the central nervous system.
Therapeutic Potential
The ability of 2-Amino-4-chloro-3-hydroxybenzoic acid to attenuate the production of quinolinic acid makes it a promising lead compound for the development of novel therapeutics for neurodegenerative and neuroinflammatory disorders.[2] Further research into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in animal models of these diseases, is warranted.
Safety and Handling
As a research chemical, 2-Amino-4-chloro-3-hydroxybenzoic acid should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, general precautions for handling similar aromatic acids and amines should be followed.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes.[3] Use in a well-ventilated area or a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Amino-4-chloro-3-hydroxybenzoic acid is a valuable chemical tool for researchers in the fields of neuroscience and drug discovery. Its role as an inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase provides a clear mechanism for its potential therapeutic applications in mitigating the neurotoxic effects of quinolinic acid. This guide has provided a comprehensive overview of its synthesis, analytical characterization, and biological significance, offering a solid foundation for its further investigation and development as a potential therapeutic agent.
References
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American Elements. (n.d.). 2-Amino-4-chloro-3-hydroxybenzoic acid. Retrieved from [Link]
- Heyes, M. P., & Markey, S. P. (1988). 4-chloro-3-hydroxyanthranilate inhibits brain 3-hydroxyanthranate oxidase. Brain Research Bulletin, 21(3), 517-520.
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MDPI. (n.d.). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. Retrieved from [Link]
